N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide
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Overview
Description
N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.736 g/mol This compound is characterized by the presence of a benzisothiazole ring substituted with a chlorine atom and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 6-chloro-2,1-benzisothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
6-chloro-2,1-benzisothiazole+butanoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom on the benzisothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
6-Chloro-2,1-benzisothiazole: The parent compound without the butanamide group.
Uniqueness
N-(6-Chloro-2,1-benzisothiazol-3-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzisothiazole ring with a butanamide group makes it a valuable compound for various applications .
Properties
CAS No. |
98447-34-8 |
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Molecular Formula |
C11H11ClN2OS |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(6-chloro-2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)13-11-8-5-4-7(12)6-9(8)14-16-11/h4-6H,2-3H2,1H3,(H,13,15) |
InChI Key |
XAEBXWHURXHOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC(=CC2=NS1)Cl |
Origin of Product |
United States |
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